molecular formula C13H14N4O2 B1149390 3-Butyl-2,4-dioxo(1,2-a)-s-triazinobenzimidazole CAS No. 132827-25-9

3-Butyl-2,4-dioxo(1,2-a)-s-triazinobenzimidazole

Cat. No. B1149390
M. Wt: 258.28
InChI Key:
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Description

The compound “3-Butyl-2,4-dioxo(1,2-a)-s-triazinobenzimidazole” seems to be a derivative of Benomyl . Benomyl is a systemic fungicide with a characteristic odor. It belongs to the benzimidazole family . In highly acidic and alkaline aqueous solutions (pH 1 and pH >11), benomyl is completely converted to 3-butyl-2,4-dioxo-[1,2-a]-s-triazinobenzimidazole (STB) with smaller quantities of methyl 2-benzimidazolecarbamate (MBC) .

Scientific Research Applications

  • Antimicrobial Activity : Gulyas et al. (2008) found that some 3,4-dihydro-s-triazinobenzimidazole derivatives exhibited in vitro antimicrobial activity against Gram-positive bacteria. This suggests potential applications in developing antibacterial agents (Gulyas, Emri, Simon, & Györgydeák, 2008).

  • Synthesis of Pharmaceuticals : Castelino et al. (2014) reported the synthesis of novel thiadiazolotriazin-4-ones with moderate mosquito-larvicidal and antibacterial properties. These compounds could be considered as potential drug candidates for bacterial pathogens and malaria vectors (Castelino et al., 2014).

  • Analytical Chemistry : Vukmanic and Chiba (1989) studied the effects of organic solvents on the chromatographic peak profiles of substances including 3-butyl-2,4-dioxol[1,2-a]-s-triazinobenzimidazole (STB). This research is significant for enhancing the understanding of analytical methods in chemistry (Vukmanic & Chiba, 1989).

  • Fuel Cell Technology : Sung‐Kon Kim et al. (2012) reported on H3PO4-doped cross-linked benzoxazine–benzimidazole copolymer membranes for use in proton-exchange membrane fuel cells at elevated temperatures. This demonstrates the material's potential in energy conversion technologies (Sung‐Kon Kim et al., 2012).

  • Anticancer and Antioxidant Agents : Bekircan et al. (2005) synthesized fused heterocyclic 1,3,5‐Triazines from N‐Acyl Imidates and Heterocyclic Amines, exhibiting potential as anticancer and antioxidant agents (Bekircan, Küxük, Kahveci, & Kolaylı, 2005).

  • Synthesis of Novel Dipodal-Benzimidazole : Padalkar et al. (2014) prepared benzimidazole derivatives and screened them for antimicrobial activity. Their broad-spectrum antimicrobial activity against bacterial and fungal strains indicates their potential in pharmaceutical applications (Padalkar et al., 2014).

properties

IUPAC Name

3-butyl-1H-[1,3,5]triazino[1,2-a]benzimidazole-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2/c1-2-3-8-16-12(18)15-11-14-9-6-4-5-7-10(9)17(11)13(16)19/h4-7H,2-3,8H2,1H3,(H,14,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMENGGSVYVKZLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)NC2=NC3=CC=CC=C3N2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00194074
Record name 3-Butyl-2,4-dioxo(1,2-a)-s-triazinobenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00194074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Butyl-2,4-dioxo(1,2-a)-s-triazinobenzimidazole

CAS RN

41136-38-3
Record name 3-Butyl-2,4-dioxo(1,2-a)-s-triazinobenzimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041136383
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Butyl-2,4-dioxo(1,2-a)-s-triazinobenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00194074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 100 g of 2-aminobenzimidazole and 188 g of diphenyl carbonate, 390 g of phenol and 0.1 g of pyridine was kept for 1 hour at 60°-68° C. and for 15 hours at 70° C. 63 g of dibutylamine were added and the reaction mixture was kept for 1 hour at 70° C. and for 3 hours at 100° C. For the reaction, according to the invention, of the resulting 1-(benzimidazol-2-yl)-3-(butyl)-urea, 241 g of diphenyl carbonate, 200 g of benzonitrile and 0.2 g of potassium carbonate, were added and the mixture was heated to 160° C. for 16 hours. The solvent was largely distilled off in vacuo and the residue was mixed with dibutyl ether. 3-Butyl-2,4-dioxo-1,2,3,4-tetrahydro-s-triazino-[1,2-a]-benzimidazole crystallized out as a crude product. This was separated off and washed with dibutyl ether. For purification, the crude product was boiled with 28 g of potassium hydroxide in 3 liters of water for 90 minutes. The hot solution was filtered. 3-Butyl-2,4-dioxo-1,2,3,4-tetrahydro-s-triazino-[1,2-a]-benzimidazole was isolated from the filtrate by acidification to a pH value of about 5. Melting point 275°-280° C.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
188 g
Type
reactant
Reaction Step One
Quantity
390 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
solvent
Reaction Step One
Quantity
63 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
241 g
Type
reactant
Reaction Step Four
Quantity
0.2 g
Type
reactant
Reaction Step Five
Quantity
200 g
Type
solvent
Reaction Step Six

Citations

For This Compound
35
Citations
RP Singh, M Chiba - Journal of Agricultural and Food Chemistry, 1985 - ACS Publications
The solubility of benomyl in aqueous buffers at pH 1, 3, 5, 7, 8, 9, 10, 11, 12, and 13 was measured by high-performance liquid chromatography (HPLC) at room temperature. An …
Number of citations: 39 pubs.acs.org
D Vukmanic - 1987 - dr.library.brocku.ca
The effects of sample solvent composition and the injection volume, on the chromatographic peak profiles of two carbamate derivatives, methyl 2-benzimidazolecarbamate (MBC) and 3-…
Number of citations: 3 dr.library.brocku.ca
JP Calmon, DR Sayag - Journal of agricultural and food chemistry, 1976 - ACS Publications
The investigation of the effect of pH on the kinetics of hydrolysis of benomyl in alkaline media introduced several reaction mechanisms. In mildly alkaline media (pH< 12), the studyof the …
Number of citations: 14 pubs.acs.org
DJ Hall - Proceedings of the Florida State Horticultural Society, 1980 - journals.flvc.org
When exposed to heat or moisture the fungi-cide benomyl (methyl 1-(butylcarbamoyl)-2-benzimidazole-carbamate) begins fo decompose into one or more compounds depending upon …
Number of citations: 17 journals.flvc.org
L Anfossi, C Baggiani, P Baravalle, C Giovannoli… - Analytical …, 2009 - Taylor & Francis
A molecularly imprinted polymer recognizing the fungicide carbendazim was prepared using a mimicking template approach. Methyl-3-propylcarbamoyl-1H-benzimidazol-2-…
Number of citations: 10 www.tandfonline.com
L Crawford, AW Bown, M Chiba - Journal of agricultural and food …, 1998 - ACS Publications
14 C-labeled Azindoyle (MBC-MIC), the methyl isocyanate homologue of benomyl, was found to exhibit more systemic movement than benomyl in herbaceous plants. Of the total …
Number of citations: 5 pubs.acs.org
P Leroux, M Gredt - Netherlands Journal of Plant Pathology, 1977 - Springer
The absorption of nine benzimidazole derivatives and four thiophanates by excised maize roots was shown to be due to passive mechanisms because a. the temperature coefficient …
Number of citations: 11 link.springer.com
JP Calmon, DR Sayag - Journal of Agricultural and Food …, 1976 - ACS Publications
The investigation of the effect of pH on the kinetics of hydrolysis of benomyl in acidic media, together with a search for buffer catalysis and hydrogen-deuterium isotope effect, do not …
Number of citations: 47 pubs.acs.org
MH Ho, KY Lin, YS Wang - Chemosphere, 2007 - Elsevier
Fungicide benomyl is easily decomposed to carbendazim (MBC) and butyl isocyanate (BIC) in formulation, BIC is further hydrolyzed to butylamine. The BIC also reacts with butylamine …
Number of citations: 1 www.sciencedirect.com
RP Singh, ID Brindle, M Chiba… - Journal of Agricultural and …, 1990 - ACS Publications
2.5-3.7 X 10~ 5 s™ 1) in the pH range 2-7, but at high acid concentration (pH 1.0) the rate constant showed a sharp decrease (k= 1.0 X 10~ 5 s-1). This may be due to the protonation of …
Number of citations: 39 pubs.acs.org

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